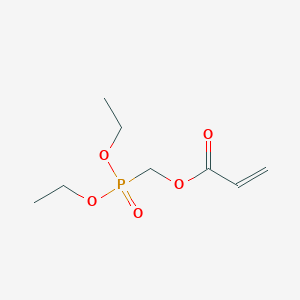

Diethyl (acryloyloxymethyl)phosphonate

Description

Properties

IUPAC Name |

diethoxyphosphorylmethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O5P/c1-4-8(9)11-7-14(10,12-5-2)13-6-3/h4H,1,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMKEYDFIKSGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COC(=O)C=C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl (acryloyloxymethyl)phosphonate (DEAMP) is a phosphorus-containing compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of DEAMP, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Synthesis of this compound

DEAMP is synthesized through the reaction of diethyl(hydroxymethyl)phosphonate with acryloyl chloride in the presence of a base such as triethylamine. The process involves the following steps:

- Preparation : Diethyl(hydroxymethyl)phosphonate is dissolved in anhydrous dichloromethane and cooled.

- Reaction : Acryloyl chloride is added dropwise while stirring, allowing the reaction to proceed under an inert atmosphere.

- Isolation : The product is purified by filtration and washing with distilled water, yielding a viscous liquid with an 80% yield .

Antimicrobial Properties

Research indicates that DEAMP exhibits significant antimicrobial activity against various bacterial strains. Its mechanism includes:

- Membrane Disruption : DEAMP alters the integrity of bacterial cell membranes, leading to increased permeability and cell lysis.

- Oxidative Stress Induction : The compound induces oxidative stress in bacteria, resulting in DNA damage. Studies have shown that DEAMP can modify bacterial DNA, causing structural changes detectable through gel electrophoresis .

Cytotoxicity Studies

The cytotoxic effects of DEAMP have been evaluated in several studies:

- Minimal Inhibitory Concentration (MIC) : DEAMP showed low MIC values against Escherichia coli strains, indicating potent antibacterial activity. The cytotoxicity was assessed by comparing the effects on bacterial growth with standard antibiotics .

- DNA Damage Assessment : The oxidative damage to bacterial DNA was quantified using specific enzymes that recognize oxidized bases, revealing significant alterations in DNA topology post-treatment with DEAMP .

Flame Retardant Properties

In addition to its biological activities, DEAMP has been studied for its flame-retardant characteristics when copolymerized with acrylonitrile. The incorporation of phosphonate groups into polymer chains enhances thermal stability and reduces flammability, making it a dual-purpose compound with both biological and material science applications .

Case Study 1: Antibacterial Efficacy

A study conducted on various diethyl phosphonates, including DEAMP, demonstrated its effectiveness against antibiotic-resistant strains of E. coli. The results indicated that DEAMP not only inhibited bacterial growth but also caused significant oxidative damage to bacterial DNA, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Polymer Applications

Research into the thermal behavior of polymers containing DEAMP revealed improved flame-retardant properties without compromising mechanical integrity. This study highlights the versatility of DEAMP in both biological and industrial applications, showcasing its potential for use in fire-resistant materials while maintaining antibacterial efficacy .

Scientific Research Applications

Polymer Chemistry

DEAMP serves as a versatile monomer in the synthesis of polymers. Its acrylate functionality enables it to undergo radical polymerization, leading to the formation of cross-linked networks.

Case Study: Hydrogels for Drug Delivery

Research by Qiu et al. demonstrated that hydrogels synthesized from DEAMP exhibited non-cytotoxic properties, making them suitable for drug delivery systems. These hydrogels can encapsulate bioactive molecules and release them in a controlled manner, highlighting DEAMP's potential in biomedical applications.

| Property | Hydrogel |

|---|---|

| Biocompatibility | Non-cytotoxic |

| Application | Drug delivery |

| Release mechanism | Controlled |

Flame Retardancy

DEAMP has been investigated for its flame retardant properties when incorporated into polymer matrices. Its ability to improve the flame resistance of materials is attributed to the formation of protective char layers during combustion.

Case Study: Polyacrylate Composites

Sawamoto et al. studied the flame retardant properties of polyacrylates containing DEAMP. Their findings indicated that the inclusion of DEAMP significantly enhanced the thermal stability and flame resistance of the composites .

| Material | Flame Retardancy Improvement |

|---|---|

| Polyacrylate with DEAMP | Significant |

| Mechanism | Protective char formation |

Potential Applications:

- Drug Development: Investigating DEAMP's interactions with biological systems could reveal new therapeutic agents.

- Agricultural Uses: Phosphonates are often employed as herbicides or fungicides; thus, DEAMP may have similar applications pending further research.

Chemical Reactions Analysis

Polymerization Reactions

DEAMP participates in radical copolymerization due to its acrylate functionality, forming flame-retardant polymers.

Radical Copolymerization with Acrylonitrile (AN)

-

Conditions :

| Comonomer | DEAMP Content (mol%) | Molecular Weight (Mn, g/mol) | Đ (Dispersity) | Flame Retardancy (LOI, %) |

|---|---|---|---|---|

| DEAMP | 10 | 45,000 | 2.1 | 28.5 |

| DEAMP | 15 | 38,000 | 2.3 | 30.2 |

-

Mechanism : The acrylate double bond undergoes radical chain-growth polymerization. Phosphonate ester groups remain intact, imparting flame retardancy via condensed-phase char formation .

Homopolymerization

-

DEAMP homopolymers exhibit limited thermal stability (T<sub>d</sub> ~200°C) but enhance char yield (25–30%) in copolymers .

Hydrolysis Reactions

The phosphonate ester groups in DEAMP hydrolyze to phosphonic acids under acidic or silylation conditions.

Silylation-Mediated Hydrolysis

-

Reagents : Trimethylsilyl bromide (TMSBr, 5 equivalents) in anhydrous dichloromethane .

-

Conditions : 12 hours at 25°C, followed by methanol quenching.

-

Product : Poly(acrylic acid-co-phosphonic acid) derivatives with enhanced metal-chelating properties .

| Starting Material | Reaction Time (h) | Yield (%) | Phosphonic Acid Content (%) |

|---|---|---|---|

| DEAMP copolymer | 12 | 85 | 95 |

Michael Addition Reactions

DEAMP’s acrylate group undergoes Michael addition with amines, enabling post-polymerization functionalization.

Functionalization with Ethylenediamine

| Amine | Conversion (%) | Application |

|---|---|---|

| Ethylenediamine | 90 | Metal ion chelation |

| Polyethylenimine | 80 | Gene delivery vectors |

Radical Crosslinking Reactions

DEAMP’s acrylate group facilitates crosslinking in photopolymerization or thermal curing.

UV-Induced Crosslinking

-

Conditions :

-

Result : Networks with improved thermal stability (T<sub>g</sub> ~120°C) and flame resistance (LOI >30%) .

Comparative Analysis of Reactivity

DEAMP’s reactivity differs from structurally similar phosphonates:

Key Findings :

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, synthesis routes, and applications of DEAMP and analogous compounds:

Thermal and Combustion Performance

- DEAMP : In PS copolymers, DEAMP reduces peak heat release rate (pHRR) by 40–50% due to phosphoric acid release and char stabilization. Synergy with MI (nitrogen source) further enhances flame retardancy .

- DEpVBP : Provides comparable flame retardancy to DEAMP but with increased thermal stability (up to 20°C higher decomposition temperature) due to aromatic ring contributions .

- Phosphate analogs (e.g., diethyl(acryloyloxyethyl) phosphate): Less thermally stable than phosphonates due to weaker P–O bonds but release phosphoric acid earlier, acting as gas-phase flame inhibitors .

Application-Specific Comparisons

- Polymers: DEAMP and DEpVBP are preferred for styrenic polymers, while ADEPMAE’s amino group makes it suitable for crosslinked networks .

- Biomedical : Diethyl hexadecylphosphonate’s lipophilic tail enhances drug penetration through skin, unlike DEAMP, which is tailored for material science .

Q & A

Basic: What synthetic methodologies are recommended for preparing DEAMP and its polymeric derivatives?

DEAMP is synthesized via solution polymerization under radical initiation, typically using azobisisobutyronitrile (AIBN) as the initiator . Key steps include:

- Purification of monomers (e.g., styrene, DEAMP) via inhibitor-removal columns or molecular sieves.

- Co-polymerization with nitrogen-containing monomers (e.g., maleimide) in anhydrous solvents (e.g., toluene) under inert atmospheres (argon/nitrogen).

- Monitoring reaction progress using Differential Scanning Calorimetry (DSC) to detect exothermic events and confirm monomer conversion .

- Post-polymerization purification via precipitation in methanol and vacuum drying.

Advanced: How does DEAMP incorporation influence polystyrene’s thermal degradation kinetics?

DEAMP modifies thermal degradation through phosphorus-nitrogen (P-N) synergy :

- Increases char yield by 15–30% (vs. pure polystyrene) at 700°C under nitrogen, as shown by thermogravimetric analysis (TGA) .

- Reduces peak heat release rate (pHRR) by 40–60% in cone calorimetry (at 35 kW/m² flux), attributed to gas-phase radical quenching and condensed-phase char formation.

- Methodological considerations :

- Use Kissinger analysis to calculate activation energy () from TGA data at multiple heating rates.

- Validate degradation mechanisms via Fourier-transform infrared spectroscopy (FT-IR) of evolved gases (e.g., phosphoric acid derivatives at 1250 cm⁻¹) .

Basic: What spectroscopic techniques confirm DEAMP’s structural integrity and copolymer composition?

- ³¹P NMR : Confirms phosphonate group integrity (δ = 18–22 ppm) and detects impurities like DAMP (δ = 24–26 ppm) .

- ¹H NMR : Identifies acryloyloxymethyl protons (δ = 5.8–6.4 ppm for vinyl groups) and ethyl ester protons (δ = 1.2–4.3 ppm).

- FT-IR : Validates P=O stretches (~1250 cm⁻¹) and C-O-C vibrations (~1050 cm⁻¹) .

Advanced: How can researchers resolve contradictory combustion data in DEAMP-containing copolymers?

Contradictions often arise from variable P/N ratios or incomplete monomer conversion . Mitigation strategies include:

- Quantitative ³¹P NMR to verify DEAMP incorporation efficiency and rule out unreacted monomer .

- X-ray photoelectron spectroscopy (XPS) to analyze surface P/N concentrations and identify synergistic interactions.

- Standardized cone calorimetry protocols (e.g., 35 kW/m² heat flux) to ensure comparable flammability data .

Basic: What critical safety protocols apply to DEAMP synthesis and handling?

- Inert atmosphere : Flame-dry glassware under vacuum (0.1 mmHg) and backfill with argon to prevent moisture-induced side reactions .

- Sodium hydride purification : Remove mineral oil contamination via hexane washes to avoid hydroxide-mediated DAMP formation .

- Hazard screening : Conduct DSC on reagents to detect exothermic risks (e.g., azide decomposition).

Advanced: How to design experiments optimizing DEAMP’s flame-retardant efficiency without compromising polymer processability?

- Response Surface Methodology (RSM) : Vary DEAMP concentration (2–8 wt%), initiator ratio, and comonomer type (e.g., maleimide vs. acrylamide).

- Key metrics :

- Melt flow index (MFI) to assess processability.

- Limiting Oxygen Index (LOI) and UL-94 ratings for flammability.

- Statistical validation : Use ANOVA to identify significant interactions between phosphorus content and crosslinking density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.